Chivosazole B
CAS No.:
Cat. No.: VC1849316
Molecular Formula: C48H69NO12
Molecular Weight: 852.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H69NO12 |
|---|---|
| Molecular Weight | 852.1 g/mol |
| IUPAC Name | (6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-3,5-dihydroxy-25-[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |
| Standard InChI | InChI=1S/C48H69NO12/c1-30-20-14-10-13-17-25-42(54)61-44(34(5)39(52)27-33(4)50)31(2)21-15-11-12-16-23-38(51)28-40(53)35(6)47-49-37(29-58-47)22-18-19-24-41(32(3)26-30)60-48-46(57-9)45(56-8)43(55)36(7)59-48/h10-26,29,31-36,38-41,43-46,48,50-53,55H,27-28H2,1-9H3/b12-11+,13-10+,20-14-,21-15-,22-18+,23-16+,24-19-,25-17-,30-26+/t31?,32?,33?,34?,35?,36-,38?,39?,40?,41?,43-,44?,45+,46-,48+/m1/s1 |
| Standard InChI Key | FWDYAUGDLMQNBQ-XZXGPIRGSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)O)C)OC)OC)O |
| Canonical SMILES | CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)OC)OC)C)O)O |
Introduction
Chemical Structure and Properties
Chivosazole B is characterized by a complex chemical structure with the following properties:
The compound features a macrocyclic structure containing a distinctive oxazole ring and a complex polyene system that includes multiple double bonds with specific stereochemistry. The chemical structure also contains a glycoside moiety, which distinguishes it from other members of the chivosazole family . The stereochemistry of the polyene system is critical for its biological activity, with the compound containing multiple stereogenic centers that contribute to its three-dimensional structure and molecular recognition properties.
Isolation and Source
Chivosazole B was originally isolated from the myxobacterium Sorangium cellulosum, specifically from the strain So ce192 . Myxobacteria are gram-negative bacteria known for producing a wide range of biologically active secondary metabolites. These soil-dwelling microorganisms have become an important source of novel compounds with pharmaceutical potential.
The isolation of chivosazole B, along with other chivosazoles, was first reported in scientific literature in the 1990s. Jansen and colleagues documented the isolation of chivosazoles A-F from Sorangium cellulosum, establishing these compounds as novel antifungal and cytotoxic macrolides .
Biological Activities
Anticancer Activity
Chivosazole B demonstrates significant anticancer properties against various human cancer cell lines. Research has shown that this compound exerts potent cytotoxicity against several types of cancer cells, making it a compound of interest in cancer research.
The cytotoxicity of chivosazole B against mammalian cells has been well-documented in scientific studies . Its mechanism of action in cancer cells is believed to be related to its interaction with actin, a critical protein involved in cellular structure and division .
Studies have demonstrated that chivosazole B exhibits antiproliferative activity against multiple cancer cell lines, including:
| Cancer Cell Line | Type | Activity |
|---|---|---|
| K-562 | Human leukemia | High cytotoxicity |
| KB-3-1 | Human cervical cancer | High cytotoxicity |
| A-549 | Human lung cancer | Significant growth inhibition |
The activity of chivosazole B against these cancer cell lines suggests its potential as a lead compound for anticancer drug development .
Antifungal Activity
In addition to its anticancer properties, chivosazole B exhibits significant antifungal activity against various fungal strains . This activity was among the first biological properties observed for the chivosazole family.
Research has shown that chivosazole B demonstrates activity against both yeasts and filamentous fungi . This broad-spectrum antifungal activity makes it an interesting compound for potential development as an antifungal agent.
Synthesis and Research Developments
The complex structure of chivosazole B presents significant challenges for chemical synthesis. Research efforts have focused on developing synthetic approaches to produce chivosazoles and their analogs.
Studies towards the total synthesis of chivosazoles have employed various strategies. Research by Williams and colleagues described a unified strategy for the chemical synthesis of chivosazoles, based on two closely related approaches involving late-stage installation of the isomerization-prone tetraenoate motif and an expedient fragment-assembly procedure .
More recent work has focused on developing synthetic pathways for assembling the backbone of chivosazoles. Key synthetic techniques include:
-
Paterson boron aldol methodology
-
Evans-Tishchenko reduction
-
Vinylogous Mukaiyama aldol reaction
-
Site-selective Stille cross-coupling reactions
These synthetic efforts are critical for producing sufficient quantities of chivosazole B for further research and for developing structural analogs with improved properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume